molecular formula C23H26N6O4S B1200224 N-tert-butyl-2-(2-furanyl)-2-[[2-[5-(5-methyl-2-furanyl)-2-tetrazolyl]-1-oxoethyl]-(thiophen-2-ylmethyl)amino]acetamide

N-tert-butyl-2-(2-furanyl)-2-[[2-[5-(5-methyl-2-furanyl)-2-tetrazolyl]-1-oxoethyl]-(thiophen-2-ylmethyl)amino]acetamide

Cat. No. B1200224
M. Wt: 482.6 g/mol
InChI Key: KLVIWFOZQCTLQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-tert-butyl-2-(2-furanyl)-2-[[2-[5-(5-methyl-2-furanyl)-2-tetrazolyl]-1-oxoethyl]-(thiophen-2-ylmethyl)amino]acetamide is an organonitrogen compound and an organooxygen compound. It derives from an alpha-amino acid.

Scientific Research Applications

Antifibrotic and Anticancer Activity

  • Amino(imino)thiazolidinone derivatives, structurally related to N-tert-butyl-2-(2-furanyl)-2-[[2-[5-(5-methyl-2-furanyl)-2-tetrazolyl]-1-oxoethyl]-(thiophen-2-ylmethyl)amino]acetamide, have demonstrated significant antifibrotic activity, comparable to Pirfenidone, without scavenging superoxide radicals. These compounds are potential candidates for further testing in antifibrotic therapy (Kaminskyy et al., 2016).

Hydrogen-Bonding Patterns

  • Studies on similar compounds, such as N-benzyl-N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)acetamides, have revealed unique hydrogen-bonding patterns. These insights are crucial in understanding the molecular interactions and stability of compounds like N-tert-butyl-2-(2-furanyl)-2-[[2-[5-(5-methyl-2-furanyl)-2-tetrazolyl]-1-oxoethyl]-(thiophen-2-ylmethyl)amino]acetamide (López et al., 2010).

Synthesis and Structural Analysis

  • The synthesis and structural analysis of related compounds, like (2-aminoaryl)bis(5-tert-butyl-2-furyl)methanes, offer valuable insights into the chemical properties and potential synthesis pathways for N-tert-butyl-2-(2-furanyl)-2-[[2-[5-(5-methyl-2-furanyl)-2-tetrazolyl]-1-oxoethyl]-(thiophen-2-ylmethyl)amino]acetamide. Understanding these properties is essential for its application in scientific research (Butin et al., 2008).

Applications in Chelating Subunits and Conjugation

  • Derivatives of N-tert-butyl-2-(2-furanyl)-2-[[2-[5-(5-methyl-2-furanyl)-2-tetrazolyl]-1-oxoethyl]-(thiophen-2-ylmethyl)amino]acetamide can be used as building blocks for bifunctional DTPA-like ligands. These compounds have applications in creating chelating subunits for metal ion complexation, beneficial in medicinal chemistry and material science (Anelli et al., 1999).

properties

Product Name

N-tert-butyl-2-(2-furanyl)-2-[[2-[5-(5-methyl-2-furanyl)-2-tetrazolyl]-1-oxoethyl]-(thiophen-2-ylmethyl)amino]acetamide

Molecular Formula

C23H26N6O4S

Molecular Weight

482.6 g/mol

IUPAC Name

N-tert-butyl-2-(furan-2-yl)-2-[[2-[5-(5-methylfuran-2-yl)tetrazol-2-yl]acetyl]-(thiophen-2-ylmethyl)amino]acetamide

InChI

InChI=1S/C23H26N6O4S/c1-15-9-10-18(33-15)21-25-27-29(26-21)14-19(30)28(13-16-7-6-12-34-16)20(17-8-5-11-32-17)22(31)24-23(2,3)4/h5-12,20H,13-14H2,1-4H3,(H,24,31)

InChI Key

KLVIWFOZQCTLQL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C2=NN(N=N2)CC(=O)N(CC3=CC=CS3)C(C4=CC=CO4)C(=O)NC(C)(C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-tert-butyl-2-(2-furanyl)-2-[[2-[5-(5-methyl-2-furanyl)-2-tetrazolyl]-1-oxoethyl]-(thiophen-2-ylmethyl)amino]acetamide
Reactant of Route 2
Reactant of Route 2
N-tert-butyl-2-(2-furanyl)-2-[[2-[5-(5-methyl-2-furanyl)-2-tetrazolyl]-1-oxoethyl]-(thiophen-2-ylmethyl)amino]acetamide
Reactant of Route 3
Reactant of Route 3
N-tert-butyl-2-(2-furanyl)-2-[[2-[5-(5-methyl-2-furanyl)-2-tetrazolyl]-1-oxoethyl]-(thiophen-2-ylmethyl)amino]acetamide
Reactant of Route 4
Reactant of Route 4
N-tert-butyl-2-(2-furanyl)-2-[[2-[5-(5-methyl-2-furanyl)-2-tetrazolyl]-1-oxoethyl]-(thiophen-2-ylmethyl)amino]acetamide
Reactant of Route 5
Reactant of Route 5
N-tert-butyl-2-(2-furanyl)-2-[[2-[5-(5-methyl-2-furanyl)-2-tetrazolyl]-1-oxoethyl]-(thiophen-2-ylmethyl)amino]acetamide
Reactant of Route 6
Reactant of Route 6
N-tert-butyl-2-(2-furanyl)-2-[[2-[5-(5-methyl-2-furanyl)-2-tetrazolyl]-1-oxoethyl]-(thiophen-2-ylmethyl)amino]acetamide

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